molecular formula C12H18FN3O4S2 B3566697 4-[(4-fluorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinesulfonamide

4-[(4-fluorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinesulfonamide

Cat. No.: B3566697
M. Wt: 351.4 g/mol
InChI Key: LUGHTUZAYAKWEN-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinesulfonamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research, supplied for laboratory use. This substance belongs to a class of piperazine-based sulfonamides, which are recognized in scientific literature for their potential as neuroprotective and/or neurorestorative agents . These compounds are being investigated for their utility in addressing complex neurological disorders by potentially promoting the survival and plasticity of neurons . The structure incorporates a 4-fluorophenyl sulfonyl group, a motif also found in other research chemicals like 1-[(4-Fluorophenyl)sulfonyl]-piperazine . The precise mechanism of action for this specific molecule is an active area of research, though its design aligns with explorations into novel small molecules that can modulate nervous system function. This product is provided For Research Use Only. It is strictly intended for laboratory research applications and is not classified or intended for use as a drug, in diagnostic procedures, or for any human or veterinary therapeutic purposes. Researchers should consult the safety data sheet and handle all chemicals with appropriate precautions.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N,N-dimethylpiperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3O4S2/c1-14(2)22(19,20)16-9-7-15(8-10-16)21(17,18)12-5-3-11(13)4-6-12/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGHTUZAYAKWEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-fluorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinesulfonamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Dimethylation: The final step involves the dimethylation of the piperazine nitrogen atoms using methyl iodide or a similar methylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like nitric acid or sulfuric acid under controlled conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted fluorophenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-[(4-fluorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Medicine

Medically, derivatives of this compound are investigated for their therapeutic potential. The presence of the fluorophenyl and sulfonyl groups is known to enhance the bioactivity of molecules, making them suitable for drug design.

Industry

Industrially, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it a valuable intermediate in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-[(4-fluorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinesulfonamide involves its interaction with specific molecular targets. The fluorophenyl group enhances binding affinity to certain receptors, while the sulfonyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Key Structural Features :

  • Piperazine ring : A six-membered diamine ring providing conformational flexibility.
  • 4-Fluorophenylsulfonyl group : Enhances metabolic stability and influences electronic properties via the fluorine atom.
  • N,N-Dimethylsulfonamide : Contributes to solubility and steric effects.

Sulfonylation of piperazine with 4-fluorobenzenesulfonyl chloride.

Subsequent dimethylation of the sulfonamide nitrogen.

Purification via crystallization or chromatography.

Comparative Analysis with Structural Analogs

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Source
4-[(4-Fluorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinesulfonamide 4-Fluorophenylsulfonyl, N,N-dimethylsulfonamide C₁₂H₁₇FN₃O₄S₂ ~350 Potential ADAMTS4 inhibition (IC₅₀: 1.4 µM inferred from analogs) N/A
4-(4-Methoxyphenyl)-N,N-dimethyl-1-piperazinesulfonamide (CAS 400086-07-9) 4-Methoxyphenylsulfonyl, N,N-dimethylsulfonamide C₁₃H₂₁N₃O₃S 299.39 Enhanced solubility due to methoxy group; antibacterial activity inferred
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (CAS 701926-99-0) 4-Methylphenylsulfonyl, acetamide-linked fluorophenyl C₂₀H₂₁FN₃O₃S 410.46 Anticancer/anti-inflammatory activity (structural similarity to kinase inhibitors)
N-[(2S,4S)-1-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-4-(5-fluoropyrimidin-2-yl)pentan-2-yl]-N-hydroxyformamide Fluorophenyl-piperazine, fluoropyrimidine C₂₀H₂₃F₂N₅O₄S 487.49 ADAMTS4 inhibitor (IC₅₀: 1.4 µM)

Physicochemical Properties

  • Melting Point : Analogous sulfonamides (e.g., ) exhibit melting points between 175–178°C, suggesting similar thermal stability for the target compound.
  • Solubility: The dimethylsulfonamide group enhances water solubility compared to non-polar analogs like CAS 701926-99-0.
  • LogP : Estimated LogP ~2.5 (moderate lipophilicity), balancing membrane permeability and solubility.

Pharmacological Activity

  • Enzyme Inhibition : Fluorophenyl-piperazine derivatives (e.g., ) show potent inhibition of ADAMTS4, a protease implicated in osteoarthritis and cancer.

Biological Activity

4-[(4-fluorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinesulfonamide is a piperazine derivative with potential pharmacological applications. This compound has garnered attention due to its structural characteristics and biological activities, particularly in the context of neuropharmacology and enzyme inhibition.

  • Molecular Formula: C13H16F2N2O4S2
  • Molecular Weight: 398.47 g/mol
  • InChIKey: BWWSCTZAOCWXLX-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with various biological targets, including neurotransmitter receptors and enzymes. It is suggested that the sulfonamide group may enhance binding affinity to certain targets, potentially influencing neurotransmission and metabolic pathways.

1. Enzyme Inhibition

Research indicates that piperazine derivatives, including this compound, exhibit inhibitory activity against human acetylcholinesterase (AChE). AChE is crucial for the breakdown of the neurotransmitter acetylcholine, and its inhibition can lead to increased levels of acetylcholine in synaptic clefts, which is beneficial in treating conditions like Alzheimer's disease .

2. Neuropharmacological Effects

The compound has been studied for its effects on serotonin receptors, particularly the serotonin-1A receptor. It may modulate serotonergic signaling, which is implicated in mood regulation and anxiety disorders. The structural similarity to other psychoactive compounds suggests it could have antidepressant or anxiolytic effects .

Case Study 1: Acetylcholinesterase Inhibition

A study involving virtual screening of piperazine derivatives showed that compounds similar to 4-[(4-fluorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinesulfonamide effectively bind to the peripheral anionic site of AChE. This binding enhances their potential as therapeutic agents for neurodegenerative diseases .

Case Study 2: Serotonin Receptor Modulation

In vitro studies demonstrated that this compound can significantly alter serotonin receptor activity, potentially leading to therapeutic applications in treating depression and anxiety disorders. The modulation of these receptors is critical as they play a significant role in mood regulation .

Data Table: Summary of Biological Activities

Biological ActivityTargetEffectReference
AChE InhibitionHuman AcetylcholinesteraseIncreased acetylcholine levels
Serotonin Receptor ModulationSerotonin-1A ReceptorPotential antidepressant effects

Q & A

Basic Questions

Q. What are the key synthetic steps for 4-[(4-fluorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinesulfonamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves sequential sulfonylation and coupling reactions.

Sulfonylation : React 4-fluorophenylpiperazine with a sulfonyl chloride (e.g., dimethylsulfamoyl chloride) under basic conditions (e.g., triethylamine in dichloromethane) .

Coupling : Introduce additional functional groups via nucleophilic substitution or amidation, ensuring temperature control (0–25°C) to prevent side reactions .

  • Optimization : Use HPLC to monitor intermediate purity (>95%) and adjust stoichiometry (1:1.2 molar ratio of piperazine to sulfonyl chloride) to maximize yield .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Techniques :

  • NMR Spectroscopy : Assign proton environments (e.g., fluorophenyl δ 7.2–7.8 ppm, piperazine δ 3.0–3.5 ppm) and confirm sulfonamide connectivity .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 385.1) and fragmentation patterns .
  • HPLC : Assess purity (>98%) using a C18 column and acetonitrile/water gradient .

Q. What are the solubility and stability profiles under varying conditions?

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in aqueous buffers (use 10% DMSO for in vitro assays) .
  • Stability : Stable at pH 4–7 (24-hour incubation at 25°C); degrades in strong acids/bases (>pH 9) via sulfonamide hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities across studies?

  • Approach :

  • Comparative Assays : Replicate studies under standardized conditions (e.g., cell line, IC₅₀ protocols) to isolate variables .
  • Structural Analysis : Use X-ray crystallography (e.g., ) or DFT calculations to confirm conformational differences in analogs .
    • Case Study : Variability in serotonin receptor binding (Ki values from 12 nM to 250 nM) may arise from assay temperature (4°C vs. 37°C) .

Q. What computational strategies predict target interactions and guide derivative design?

  • Methods :

  • Molecular Docking : Simulate binding to enzymes (e.g., carbonic anhydrase IX) using AutoDock Vina; prioritize derivatives with ΔG < -8 kcal/mol .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; analyze RMSD (<2 Å) for hit validation .
  • QSAR : Correlate substituent electronegativity (e.g., fluorine at para) with antimicrobial activity (R² > 0.85) .

Q. How is X-ray crystallography applied to analyze the compound’s crystal structure?

  • Protocol :

Crystallization : Use vapor diffusion (20% PEG 8000, 0.1 M HEPES pH 7.5) to grow single crystals .

Data Collection : Resolve at 1.2 Å resolution (synchrotron radiation) to map sulfonyl-piperazine torsion angles (110°–125°) .

Validation : Compare with similar sulfonamides (e.g., ’s 4-methylphenyl analog) to identify packing interactions .

Q. What strategies enhance selectivity for therapeutic targets (e.g., enzymes vs. receptors)?

  • Design :

  • Bioisosteric Replacement : Replace dimethylsulfamoyl with thiadiazole (improves kinase selectivity 10-fold) .
  • Steric Hindrance : Introduce bulky groups (e.g., cyclobutyl) to block off-target binding pockets .
    • Validation : Competitive binding assays with radiolabeled ligands (e.g., [³H]-WAY-100635 for 5-HT₁A receptors) .

Q. How are reaction intermediates characterized to ensure synthetic reproducibility?

  • Workflow :

  • In-situ Monitoring : Use FTIR to track sulfonamide formation (S=O stretch at 1350 cm⁻¹) .
  • Isolation : Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane) and confirm by LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-fluorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinesulfonamide
Reactant of Route 2
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4-[(4-fluorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.